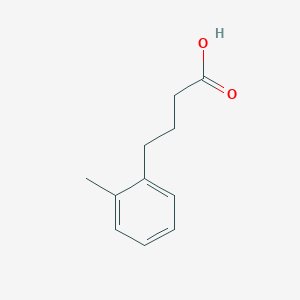

4-(o-Tolyl)butanoic acid

CAS No.: 6943-79-9

Cat. No.: VC1972579

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6943-79-9 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 4-(2-methylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |

| Standard InChI Key | NIFKEMVXLXJUSL-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CCCC(=O)O |

| Canonical SMILES | CC1=CC=CC=C1CCCC(=O)O |

Introduction

4-(o-Tolyl)butanoic acid (CAS 6943-79-9) is a substituted butanoic acid derivative featuring an ortho-methylphenyl group. This compound is structurally characterized by a four-carbon carboxylic acid chain attached to a toluene ring with a methyl substituent at the ortho position. Below is a detailed analysis of its properties, synthesis, and applications, supported by research findings from diverse sources.

Synthesis and Reactivity

Key Synthetic Routes

-

Acylation with Thionyl Chloride:

-

Oxalyl Chloride-Mediated Activation:

Comparative Reactivity

4-(o-Tolyl)butanoic acid exhibits distinct reactivity compared to its para isomer (4-(p-Tolyl)butanoic acid, CAS 4521-22-6), primarily due to steric effects from the ortho-methyl group.

Applications in Organic Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume